molecular formula C6H14ClNO B3047721 (S)-2-Ethylmorpholine hydrochloride CAS No. 1432794-09-6

(S)-2-Ethylmorpholine hydrochloride

Cat. No. B3047721
CAS RN: 1432794-09-6
M. Wt: 151.63
InChI Key: XCQXIJLYGHPCNK-RGMNGODLSA-N
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Description

Ethylmorpholine is a type of morpholine, which is a heterocyclic organic compound featuring a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom . Hydrochloride refers to an acid salt resulting from the reaction of hydrochloric acid with an organic base .


Chemical Reactions Analysis

The chemical reactions involving “(S)-2-Ethylmorpholine hydrochloride” would depend on the specific conditions and reactants present . In general, hydrochlorides can react with bases and are involved in acid-base chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-Ethylmorpholine hydrochloride” would depend on the characteristics of the ethylmorpholine and hydrochloride components. For instance, hydrochlorides are typically soluble in water .

Scientific Research Applications

Gas Separation and Absorption Properties

A study on the absorption and spectral properties of H2S in carboxylate protic ionic liquids (PILs) included derivatives of N-ethylmorpholine, which share a structural similarity with (S)-2-Ethylmorpholine hydrochloride. These PILs, synthesized with low cost and viscosity, demonstrated significant capacity for H2S absorption. The absorption capacity of H2S in these PILs increased with pressure and the length of the alkyl chains on the carboxylic acid, indicating their potential for efficient gas separation applications. Additionally, the absorption processes adhered to Henry's law under experimental conditions, providing insights into the mechanism of H2S absorption in these PILs and demonstrating the advantages of PILs over common ionic liquids and organic solvents (Zhao et al., 2018).

Antibacterial Activity

Research on the antibacterial activity of selenomorpholine compounds, structurally related to (S)-2-Ethylmorpholine hydrochloride, investigated their effects on Escherichia coli and Staphylococcus aureus growth. The study found that these compounds exhibited concentration-dependent inhibitory effects on the metabolism of these bacteria, demonstrating good antibiotic activity. Specifically, the compounds showed better antibacterial activity against Staphylococcus aureus compared to Escherichia coli. This highlights the potential of ethylmorpholine derivatives for developing new antibacterial agents (Li et al., 2010).

Catalytic and Structural Applications

Mn(II) complexes with ligands derived from N-ethylmorpholine, structurally analogous to (S)-2-Ethylmorpholine hydrochloride, were synthesized and characterized for their catalytic activities. These complexes were investigated for their catecholase-like activity using 3,5-di-tert-butyl catechol. The study demonstrated that these complexes are highly active catalysts, suggesting their potential in mimicking enzymatic processes and applications in oxidative catalysis. This research contributes to the understanding of the catalytic behavior of manganese complexes in biological and synthetic oxidative processes (Chakraborty et al., 2016).

Thermodynamic Modeling in Refinery Processes

A comprehensive thermodynamic model was developed to simulate the behavior of mixtures containing amines and amine hydrochlorides, including morpholine and its derivatives, relevant to (S)-2-Ethylmorpholine hydrochloride. This model facilitates the understanding of the formation of potentially corrosive solid or concentrated aqueous amine hydrochloride phases in refinery overhead systems. It accurately represents systems ranging from weak to strong electrolytes and is pivotal for refining processes where the control of corrosion and phase behavior is critical (Lencka et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific use of “(S)-2-Ethylmorpholine hydrochloride”. For instance, if it’s used as a medication, the mechanism of action would depend on how the compound interacts with biological systems .

Safety and Hazards

As with any chemical compound, handling “(S)-2-Ethylmorpholine hydrochloride” would require appropriate safety measures. Hydrochlorides can be corrosive and harmful if swallowed or in contact with skin .

Future Directions

The future directions for research on “(S)-2-Ethylmorpholine hydrochloride” would depend on the current state of research, which is difficult to determine without specific studies or resources .

properties

IUPAC Name

(2S)-2-ethylmorpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-2-6-5-7-3-4-8-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQXIJLYGHPCNK-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CNCCO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Ethylmorpholine hydrochloride

CAS RN

1432794-09-6
Record name Morpholine, 2-ethyl-, hydrochloride (1:1), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432794-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-ethylmorpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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